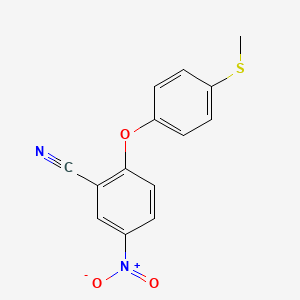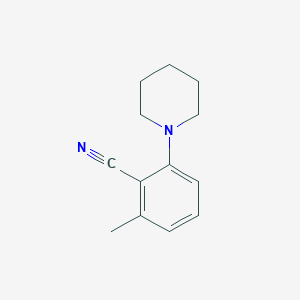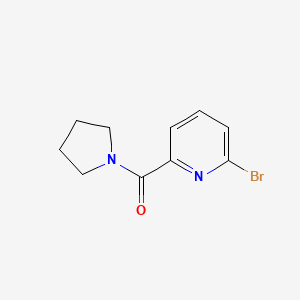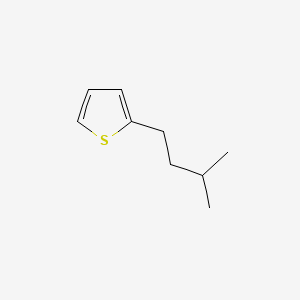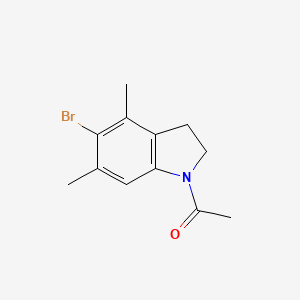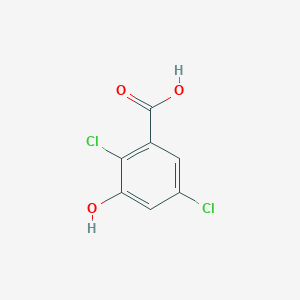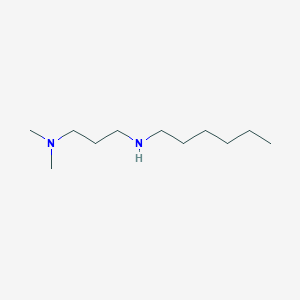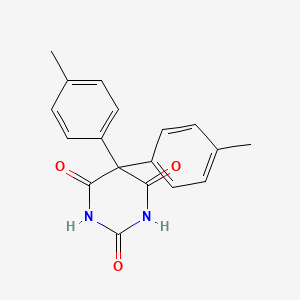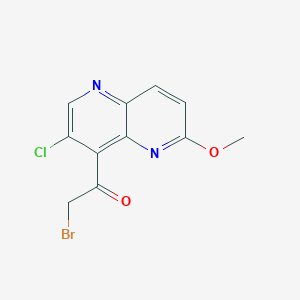
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable naphthyridine derivative, followed by chlorination and methoxylation under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as light-emitting diodes and sensors.
作用机制
The mechanism of action of 2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups allows the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: A basic naphthyridine structure without additional substituents.
3-Chloro-1,5-naphthyridine: Similar structure with a chlorine substituent.
6-Methoxy-1,5-naphthyridine: Similar structure with a methoxy substituent.
Uniqueness
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H8BrClN2O2 |
|---|---|
分子量 |
315.55 g/mol |
IUPAC 名称 |
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-9-3-2-7-11(15-9)10(8(16)4-12)6(13)5-14-7/h2-3,5H,4H2,1H3 |
InChI 键 |
FEFDQDQNEUTTFJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C(=CN=C2C=C1)Cl)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


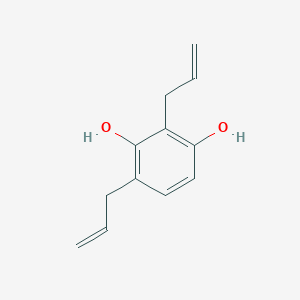
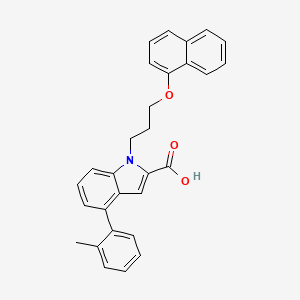
![2-{[(2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methoxy]methyl}pyridine](/img/structure/B8617389.png)
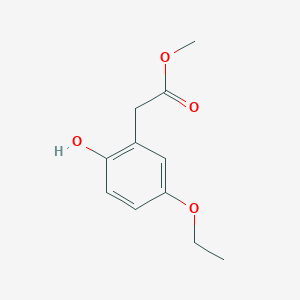
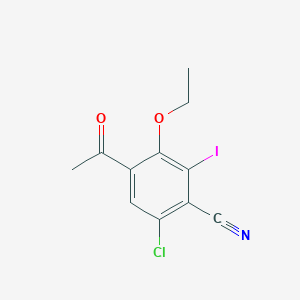
![Methanone, (3-hydroxybenzo[b]thien-2-yl)phenyl-](/img/structure/B8617399.png)
